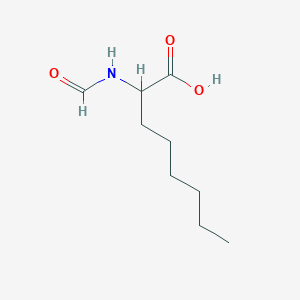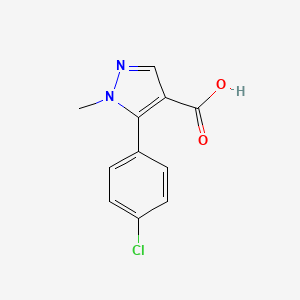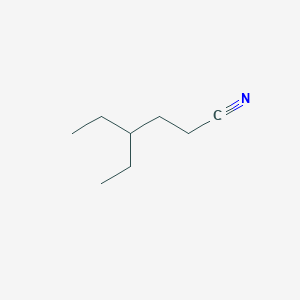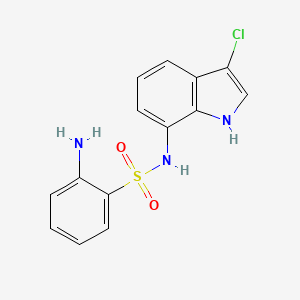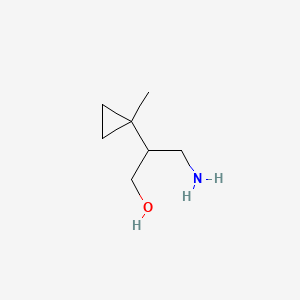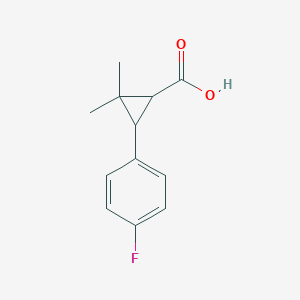
3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with a phenyl group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde as the starting material.
Cyclization Reaction: The aldehyde undergoes a cyclization reaction with a suitable diene in the presence of a Lewis acid catalyst to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane is then carboxylated using reagents like carbon monoxide and a suitable catalyst to introduce the carboxylic acid group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Catalyst Optimization: The choice of catalyst and reaction conditions are fine-tuned to minimize by-products and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions at the fluorine atom or the cyclopropane ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Fluorinated aromatic compounds and cyclopropane derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are important in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
作用机制
The mechanism by which 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can enhance binding affinity and selectivity towards these targets.
相似化合物的比较
3-(4-Chloro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a methoxy group instead of fluorine.
3-(4-Bromo-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid imparts unique chemical and physical properties compared to its chloro, methoxy, and bromo analogs. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity and interaction with biological targets.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
属性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-12(2)9(10(12)11(14)15)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3,(H,14,15) |
InChI 键 |
GMFJGQWAMPVWLG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)O)C2=CC=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


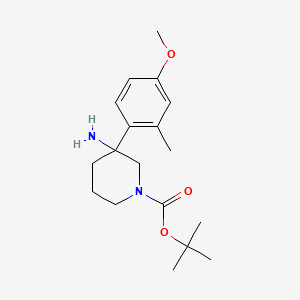
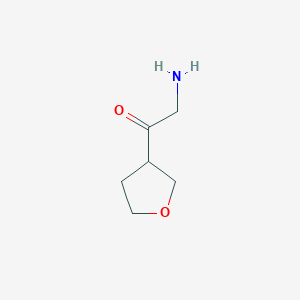
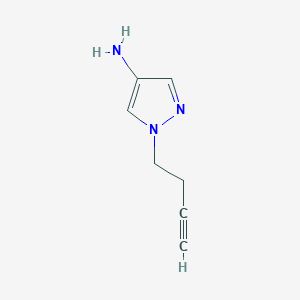

![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
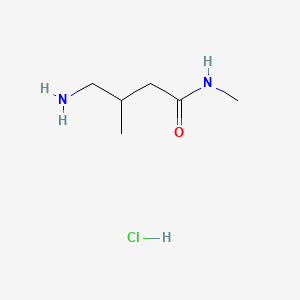

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
